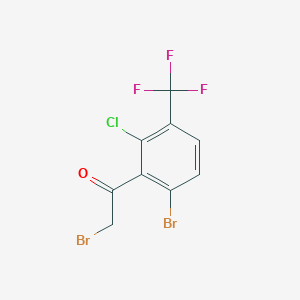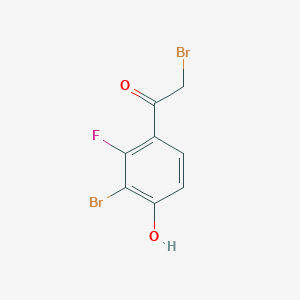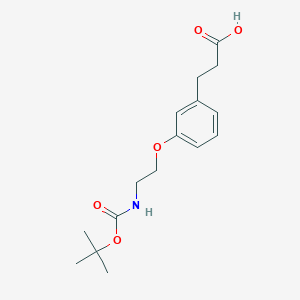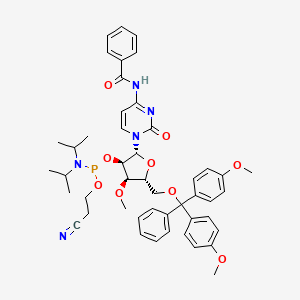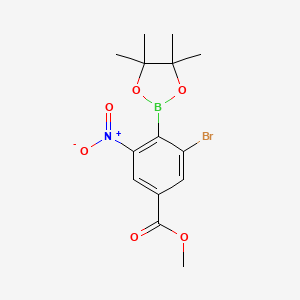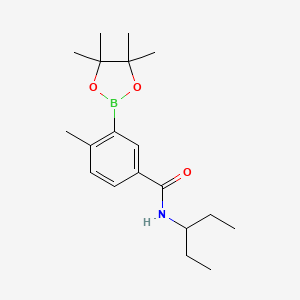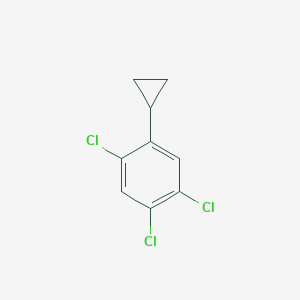
1,2,4-Trichloro-5-cyclopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trichloro-5-cyclopropylbenzene is an organochlorine compound characterized by the presence of three chlorine atoms and a cyclopropyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,2,4-Trichloro-5-cyclopropylbenzene can be synthesized through the chlorination of cyclopropylbenzene. The process involves the introduction of chlorine atoms to specific positions on the benzene ring. The reaction is typically carried out in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The unreacted starting materials and by-products are often recycled to optimize the efficiency of the production process.
化学反応の分析
Types of Reactions: 1,2,4-Trichloro-5-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products:
Substitution: Formation of hydroxylated, aminated, or alkylated derivatives.
Oxidation: Formation of quinones or other oxidized compounds.
Reduction: Formation of partially or fully dechlorinated benzene derivatives.
科学的研究の応用
1,2,4-Trichloro-5-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology research.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized as a solvent and in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,4-Trichloro-5-cyclopropylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The presence of chlorine atoms and the cyclopropyl group contribute to its reactivity and ability to interact with biological molecules.
Similar Compounds:
1,2,4-Trichlorobenzene: Similar structure but lacks the cyclopropyl group.
1,3,5-Trichlorobenzene: Different arrangement of chlorine atoms on the benzene ring.
1,2,3-Trichlorobenzene: Another isomer with a different chlorine atom arrangement.
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C9H7Cl3 |
|---|---|
分子量 |
221.5 g/mol |
IUPAC名 |
1,2,4-trichloro-5-cyclopropylbenzene |
InChI |
InChI=1S/C9H7Cl3/c10-7-4-9(12)8(11)3-6(7)5-1-2-5/h3-5H,1-2H2 |
InChIキー |
KJGKNIOPCUVTPL-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)

